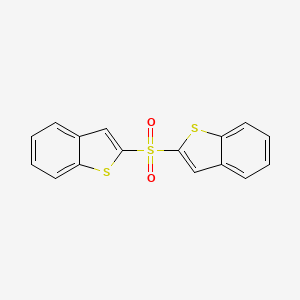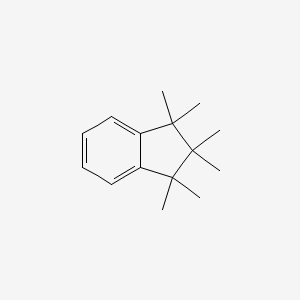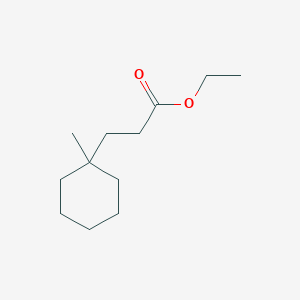
Ethyl 3-(1-methylcyclohexyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-methylcyclohexyl)propanoate: is an ester compound characterized by its pleasant odor, which is often used in the fragrance and flavor industry. Esters like this one are known for their distinctive aromas and are commonly found in natural products such as fruits and flowers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-(1-methylcyclohexyl)propanoate can be synthesized through the esterification reaction between 3-(1-methylcyclohexyl)propanoic acid and ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Ethyl 3-(1-methylcyclohexyl)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 3-(1-methylcyclohexyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or another alcohol with an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-(1-methylcyclohexyl)propanoic acid and ethanol.
Reduction: 3-(1-methylcyclohexyl)propanol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-methylcyclohexyl)propanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of ethyl 3-(1-methylcyclohexyl)propanoate primarily involves its hydrolysis to release 3-(1-methylcyclohexyl)propanoic acid and ethanol. This hydrolysis can occur enzymatically in biological systems or chemically in acidic or basic conditions. The released acid and alcohol can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes.
Isopropyl butanoate: An ester with a similar structure but different alkyl groups.
Uniqueness: Ethyl 3-(1-methylcyclohexyl)propanoate is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties compared to simpler esters like ethyl acetate or methyl butyrate. This structural feature can influence its reactivity and interactions in various applications.
Eigenschaften
IUPAC Name |
ethyl 3-(1-methylcyclohexyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-14-11(13)7-10-12(2)8-5-4-6-9-12/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKGTONDBWPQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90761355 |
Source


|
| Record name | Ethyl 3-(1-methylcyclohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103584-54-9 |
Source


|
| Record name | Ethyl 3-(1-methylcyclohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
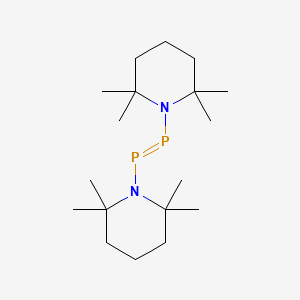
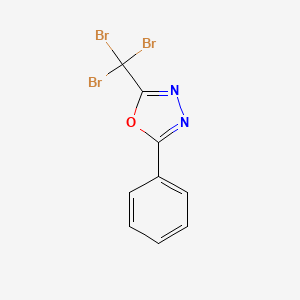

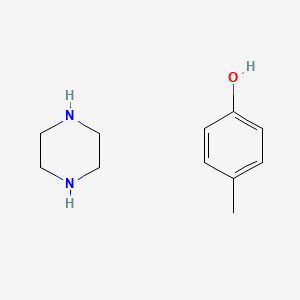
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)

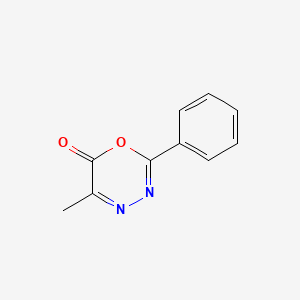
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
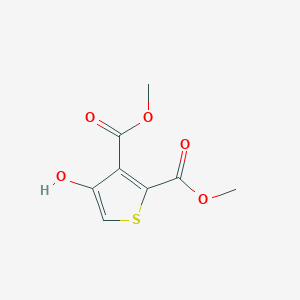
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)

